molecular formula C10H11N3O B13501192 rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol

rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol

Katalognummer: B13501192
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: RZCKAELSUMZHGZ-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features an azido group and a hydroxyl group attached to a tetrahydronaphthalene ring, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 1,2,3,4-tetrahydronaphthalene.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like dichloromethane (DCM) or ethanol.

Wissenschaftliche Forschungsanwendungen

rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation reactions, where the azido group reacts with alkynes in click chemistry to label biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol depends on its specific application. In bioconjugation, the azido group undergoes a cycloaddition reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.

Vergleich Mit ähnlichen Verbindungen

rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of an azido group and a hydroxyl group on a tetrahydronaphthalene ring, providing distinct reactivity and applications.

Eigenschaften

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H11N3O/c11-13-12-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-4,9-10,14H,5-6H2/t9-,10-/m1/s1

InChI-Schlüssel

RZCKAELSUMZHGZ-NXEZZACHSA-N

Isomerische SMILES

C1CC2=CC=CC=C2[C@H]([C@@H]1O)N=[N+]=[N-]

Kanonische SMILES

C1CC2=CC=CC=C2C(C1O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.